2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-4-9(11(14)15)8(3)13(6)10-5-7(2)16-12-10/h4-5H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCAPDCBGHRAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the oxazole moiety. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Final Assembly: The two rings are then coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products:
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential for various biological activities. Research has shown that pyrrole derivatives can act as scaffolds for developing new therapeutic agents. For instance, studies have demonstrated that modifications to the pyrrole structure can enhance anti-tuberculosis activity and other antimicrobial properties .
Antimicrobial Activity
A significant area of application for 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid is its antimicrobial efficacy. Recent studies have synthesized derivatives of pyrrole which exhibited notable antibacterial and antifungal activities. The presence of the oxazole ring enhances the compound's interaction with microbial targets, leading to increased potency against various pathogens .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 15 mm | 12 mm |
| Compound B | 18 mm | 14 mm |
| Compound C | 20 mm | 16 mm |
Antioxidant Properties
Research has indicated that certain derivatives of pyrrole exhibit significant antioxidant activity. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of these compounds, showing that some derivatives possess higher radical scavenging ability compared to established antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Evaluation
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 88.6% |
| Compound B | 87.7% |
| Compound C | 78.6% |
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing a series of pyrrole derivatives, including variations of the compound , evaluated their antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy, providing a template for future drug design .
Case Study 2: Antioxidant Screening
In another investigation, a range of pyrrole derivatives was screened for their ability to scavenge free radicals using both DPPH and reducing power assays. The results highlighted specific compounds with superior antioxidant properties, suggesting their potential use in therapeutic applications aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent and Functional Group Analysis
Isoxazole vs. Thiophene :
- The target compound’s 5-methylisoxazole ring offers stronger electron-withdrawing effects compared to the thiophene group in its thienylmethyl analog . This difference may influence reactivity in nucleophilic substitutions or binding affinity in biological targets.
- Thiophene-containing analogs (e.g., ) exhibit lower molecular weights (235.30 vs. ~323.3 g/mol) and higher melting points (184–187°C), suggesting greater crystallinity due to sulfur’s polarizability .
Carboxylic Acid vs. Ester :
- The carboxylic acid group in the target compound enhances water solubility and hydrogen-bonding capacity compared to the ester derivative (7c) . This makes it more suitable for salt formation or interactions with biological targets (e.g., enzyme active sites).
Complex Heterocyclic Systems :
Structural and Crystallographic Insights
- Crystal Packing : The triazolothiadiazole analog () forms columnar structures along the [010] direction due to face-to-face interactions between thiadiazole and isoxazole rings . In contrast, the target compound’s structure remains uncharacterized in the provided evidence.
- Software Use : SHELX programs (e.g., SHELXL, SHELXS) were critical in refining crystal structures of related compounds, ensuring high accuracy in bond lengths and angles .
Biological Activity
2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 855991-76-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 220.22 g/mol. Its structure features a pyrrole ring fused with an oxazole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with pyrrole structures exhibit notable antimicrobial properties. A study synthesized various derivatives of pyrrole and evaluated their antibacterial and antifungal activities. The results demonstrated that derivatives containing the pyrrole scaffold showed significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 20 | 18 |
| Control (e.g., Penicillin) | 30 | 25 |
These findings suggest that the presence of the oxazole group enhances the antimicrobial efficacy of the pyrrole derivatives, making them promising candidates for further development as antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. The compound exhibited a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent.
| Sample | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85.6 |
| Ascorbic Acid (Control) | 90.0 |
The results revealed that the compound's antioxidant activity is comparable to that of well-established antioxidants like ascorbic acid .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the oxazole ring and specific substitutions on the pyrrole ring are crucial for enhancing its interaction with biological targets. Structure–activity relationship studies suggest that modifications to the substituents can significantly influence both antimicrobial and antioxidant activities.
Case Studies
In a recent study focusing on drug-resistant tuberculosis, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. Compounds with similar scaffolds demonstrated potent activity against resistant strains, highlighting the therapeutic potential of pyrrole derivatives in treating challenging infections .
Q & A
Q. What are the standard synthetic routes for preparing 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid, and how are intermediates purified?
The compound can be synthesized via a two-step procedure:
- Step 1 : React 5-methylisoxazole-3-carboxylic acid with a pyrrole precursor (e.g., 2,5-dimethylpyrrole derivative) in the presence of phosphorus oxychloride (POCl₃) under reflux. This facilitates cyclization and substitution .
- Step 2 : Purify intermediates via recrystallization using methanol or ethanol. For example, in analogous syntheses, solids are filtered, washed with acetic acid/water, and recrystallized from dimethylformamide (DMF)/acetic acid mixtures to remove unreacted starting materials .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key methods include:
- X-ray crystallography : Determines bond lengths, angles, and supramolecular interactions (e.g., π-π stacking between oxazole and thiadiazole rings, as observed in related structures with centroid distances of ~3.47 Å) .
- NMR spectroscopy : Confirms substituent positions (e.g., methyl groups on pyrrole/oxazole rings) and purity.
- Mass spectrometry : Validates molecular weight (e.g., expected m/z for C₁₂H₁₄N₂O₃: 234.10).
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- The carboxylic acid group confers moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.
- Recrystallization protocols (e.g., using ethanol or methanol) are recommended for purification .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly for scale-up?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves yields (e.g., from 50% to 88% in analogous sulfonamide derivatives) .
- Catalyst screening : Phosphorus oxychloride is standard, but alternative Lewis acids (e.g., ZnCl₂) may reduce side reactions.
Q. How do structural modifications (e.g., substituents on oxazole/pyrrole rings) affect bioactivity?
- The 5-methyloxazole group enhances π-π interactions with biological targets (e.g., enzyme active sites), as seen in COX-2 inhibitors .
- Methyl groups on the pyrrole ring influence steric hindrance and metabolic stability. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities prior to synthesis .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- SHELX refinement : Use SHELXL for high-resolution data to model hydrogen bonding and disorder. For example, omit problematic reflections (e.g., (0 0 −2), (2 0 1)) to improve R-factor convergence .
- Cross-validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to validate bond angles/planarity .
Q. How can researchers address discrepancies in biological assay results across studies?
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1%).
- Target selectivity profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to confirm specificity, as seen in oxazole-containing anti-inflammatory agents .
Methodological Tables
Q. Table 1. Comparative Synthesis Methods
| Method | Yield (%) | Time | Key Advantage | Reference |
|---|---|---|---|---|
| Traditional reflux | 50–65 | 5–8 h | Low equipment requirements | |
| Microwave-assisted | 75–88 | 0.5 h | High throughput, energy-efficient |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value | Significance |
|---|---|---|
| π-π distance (Å) | 3.4707 | Stabilizes crystal packing |
| Dihedral angle (°) | 6.33 (oxazole-thiadiazole) | Confirms near-planar heterocyclic core |
| Space group | Pca21 | Guides symmetry operations in refinement |
Key Considerations for Experimental Design
- Contradiction mitigation : Always cross-validate spectral data (e.g., NMR shifts vs. computed spectra) and replicate crystallographic measurements to address outliers.
- Biological assays : Include positive controls (e.g., aspirin for COX inhibition studies) and validate cytotoxicity separately to avoid false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
